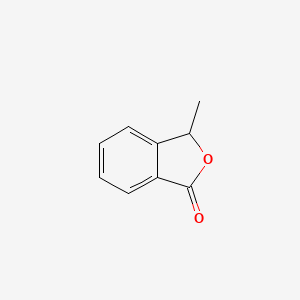

3-methyl-2-benzofuran-1(3H)-one

Übersicht

Beschreibung

3-methyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure with 3-methyl-1(3h)-isobenzofuranone, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the formation of a complex between the compound and its target, which can alter the function of the target and lead to downstream effects.

Biochemical Pathways

For instance, some indole derivatives are involved in the l-leucine biosynthesis pathway . They can be produced from 2-ketoisocaproate, a common precursor in this pathway .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives have been studied . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1(3H)-isobenzofuranone. For instance, indoor air pollutants like 3-methyl-1-butanol, a compound similar to 3-Methyl-1(3H)-isobenzofuranone, can have negative effects on plant and human health . The concentration of such compounds can vary depending on the specific indoor environment, which can influence their biological activity .

Biologische Aktivität

3-Methyl-2-benzofuran-1(3H)-one, a compound belonging to the benzofuran class, has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antioxidant, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused with a furan ring. The methyl group at the third position enhances its reactivity and potential biological interactions. This compound is also recognized as an impurity in Butylphthalide, which is used for treating cerebral ischemia .

1. Anticancer Activity

Research has indicated that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer properties. A study found that certain derivatives selectively induce apoptosis in leukemia cell lines (K562 and MOLT-4) while sparing healthy cells. For instance, one derivative demonstrated an IC50 value of 0.1 mM against HL-60 cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 |

| HL-60 | 0.1 | |

| HeLa | >100 |

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. In vitro studies showed that it possesses moderate antioxidant activity compared to standard antioxidants like ascorbic acid. For example, one study reported an IC50 value of 14.38 μg/mL for a related derivative, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Ascorbic Acid | 4.57 | Standard Reference |

| 3-Methyl Derivative | 14.38 | Current Study |

3. Enzyme Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), where certain derivatives of the benzofuran class have shown promise as MAO inhibitors with potential applications in treating neurodegenerative diseases like Parkinson's disease . The structure-activity relationship (SAR) studies have highlighted specific modifications that enhance binding affinity to MAO isoforms.

Case Studies

Several studies have focused on the synthesis and evaluation of new derivatives based on the benzofuran scaffold:

- Study on Antiplatelet Activity : A series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and tested for antiplatelet activity. Some compounds exhibited significant inhibition of platelet aggregation induced by arachidonic acid, demonstrating their potential as therapeutic agents in cardiovascular diseases .

- Cytotoxicity Studies : In a comprehensive evaluation involving various cancer cell lines, several benzofuran derivatives were assessed for cytotoxic effects using MTT assays. The results indicated varying levels of cytotoxicity across different cell lines, emphasizing the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methyl-2-benzofuran-1(3H)-one is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it a versatile precursor in drug development.

- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that certain analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells .

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This antimicrobial potential makes it a candidate for developing new antibiotics .

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced growth and survival of cancer cells. In vitro assays have indicated that it can inhibit over 70% of tested kinases at concentrations around 20 μM .

Material Science

In addition to its biological applications, this compound is also explored in material science for developing new materials with unique properties. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their functionality.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound derivatives demonstrated significant inhibition of cell growth in human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against various pathogens. Results showed that the compound exhibited potent activity against MRSA, suggesting its potential use as a therapeutic agent in treating resistant infections.

Eigenschaften

IUPAC Name |

3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDIMLQFRPIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875862 | |

| Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-64-3 | |

| Record name | 3-Methylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1(3H)-isobenzofuranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.